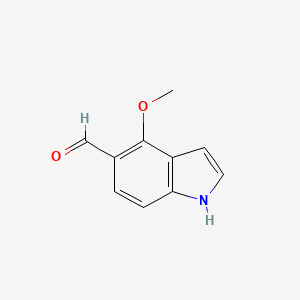

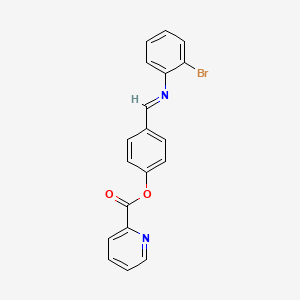

![molecular formula C18H20N2O5S2 B2499741 S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido CAS No. 2097868-81-8](/img/structure/B2499741.png)

S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfonamide compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds often serve as ligands that can form complexes with various transition metals, which can significantly alter their biological properties and applications. For instance, sulfonamide-derived ligands have been synthesized and their metal complexes have been evaluated for antibacterial, antifungal, and cytotoxic activities, showing moderate to significant effects against bacterial and fungal strains .

Synthesis Analysis

The synthesis of sulfonamide compounds involves the formation of ligands that can chelate with transition metals. In one study, ligands such as 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl]phenolate were synthesized and their metal complexes with cobalt(II), copper(II), nickel(II), and zinc(II) were characterized using various physical and spectral methods . The bonding and structure of these compounds were deduced from magnetic susceptibility, conductivity measurements, IR, 1H and 13C NMR, electronic, mass spectrometry, and analytical data, with the structure of one ligand confirmed by X-ray diffraction .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their biological activity. X-ray diffraction methods have been employed to determine the structure of these compounds, revealing an octahedral geometry for the metal complexes . The precise arrangement of atoms within the ligand and its complex plays a significant role in the compound's interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including those with biological molecules. For example, cysteine thiol groups can react with 1,3-propane sultone to form S-3-sulphopropylcysteine, a modification useful in protein chemistry . This reaction is selective for thiol groups and results in derivatives that are stable under conditions of total acid hydrolysis and exhibit distinctive behavior in electrophoresis and ion-exchange chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure and the presence of metal complexes. These properties can be characterized by various analytical techniques, including magnetic susceptibility, conductivity measurements, and different types of spectroscopy . The solubility, stability, and reactivity of these compounds are important for their practical applications in biological systems and their potential as therapeutic agents.

科学的研究の応用

Cytochrome P450 Enzyme Inhibition

The compound is a part of a class of chemical inhibitors used in human liver microsomal incubations to decipher the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. The selectivity and potency of such inhibitors are crucial in understanding and predicting metabolism-based drug–drug interactions (Khojasteh et al., 2011).

Organosilicon Chemistry and Material Applications

Carbofunctional Sulfur-Containing Organosilicon Compounds

The compound falls into the category of valuable organosilicon carbofunctional sulfur-containing compounds. These have diverse applications, such as ingredients in rubber compositions for non-flammable, water- and wear-proof tires, and as ion-exchanging and complexing sorbents of heavy and noble metals (Vlasova et al., 2017).

Antibacterial Activity

Promising Antibacterial Activity of Aryl Sulfonamide Compounds

The sulfonamide moiety, present in the compound, is reviewed for its promising antibacterial activity. These moieties, especially when combined with heterocyclic structures like thiophene or chromene, have shown significant potential in medicinal chemistry for developing effective antibacterial agents (Rathore et al., 2021).

Biological and Pharmacological Activities

Sulfonamide Compounds in Therapeutics

The compound is part of the broader class of sulfonamide compounds known for their significant role in therapeutic applications. These compounds exhibit a wide range of biological activities, including as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor agents. The sulfonamide moiety's versatility in forming derivatives offers a rich ground for the development of new drugs with potential antitumor properties (Azevedo-Barbosa et al., 2020).

作用機序

Target of Action

It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with monoclonal antibodies, specifically anti-horseradish peroxidase igg, to modify lysine residues

Biochemical Pathways

Given its potential role as a protein crosslinker , it may impact a variety of biochemical pathways depending on the specific proteins it interacts with.

Pharmacokinetics

A related compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to have high metabolic stability on human liver microsomes . This suggests that the compound may also have good metabolic stability, which could impact its bioavailability.

Result of Action

A related compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production in chinese hamster ovary cells

特性

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-18(23,10-13-8-9-26-11-13)12-19-27(24,25)15-4-2-14(3-5-15)20-16(21)6-7-17(20)22/h2-5,8-9,11,19,23H,6-7,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMVJEAMOSTIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)